molecular formula C7H18BrNO B13357338 2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide

2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B13357338
M. Wt: 212.13 g/mol
InChI Key: UYCFMTJVHFMRFK-UHFFFAOYSA-M
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Description

2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields such as organic synthesis, biochemistry, and industrial processes. This compound is characterized by its ability to form ionic bonds and its solubility in water.

Preparation Methods

The synthesis of 2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 2-bromoethyl ethyl ether with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide involves its interaction with ionic and polar compounds. It can form ionic bonds with negatively charged species, facilitating various chemical reactions. In biological systems, it can interact with cell membranes, affecting membrane permeability and ion transport .

Comparison with Similar Compounds

2-Ethoxy-N,N,N-trimethylethan-1-aminium bromide can be compared with other quaternary ammonium compounds such as:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C7H18BrNO

Molecular Weight

212.13 g/mol

IUPAC Name

2-ethoxyethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C7H18NO.BrH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

UYCFMTJVHFMRFK-UHFFFAOYSA-M

Canonical SMILES

CCOCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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